molecular formula C5H6N2O2 B8476189 3-Formylamino-5-methylisoxazole

3-Formylamino-5-methylisoxazole

Cat. No. B8476189
M. Wt: 126.11 g/mol
InChI Key: FGUHPUNTVOIJIC-UHFFFAOYSA-N
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Patent
US04062861

Procedure details

To 3-amino-5-methylisoxazole (10.0 g), 99% formic acid (47.0 g) is added, and the resultant mixture is refluxed for 1 hour with stirring. The reaction mixture is evaporated under reduced pressure to remove the formic acid. The residue is mixed with icy water (50 ml), and the precipitated crystals are filtered. The crystals are washed with water and dried under reduced pressure to give 3-formylamino-5-methylisoxazole (12.06 g). This substance is recrystallized from methanol to give crystals melting at 130.5° to 131° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=[C:5]([CH3:7])[O:4][N:3]=1.[CH:8](O)=[O:9]>>[CH:8]([NH:1][C:2]1[CH:6]=[C:5]([CH3:7])[O:4][N:3]=1)=[O:9]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC1=NOC(=C1)C
Name
Quantity
47 g
Type
reactant
Smiles
C(=O)O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the formic acid
ADDITION
Type
ADDITION
Details
The residue is mixed with icy water (50 ml)
FILTRATION
Type
FILTRATION
Details
the precipitated crystals are filtered
WASH
Type
WASH
Details
The crystals are washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(=O)NC1=NOC(=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.06 g
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.